
4-(2-ブロモ-1,3-チアゾール-4-イル)ベンゾニトリル
概要
説明
“4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles .
Synthesis Analysis
The synthesis of similar compounds involves reactions with n-alkylbromides in the presence of a base . Another method involves the reaction of sodium 3- (5-methyl-1- (p -toly)-1 H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, 4- (Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
抗菌作用
4-(2-ブロモ-1,3-チアゾール-4-イル)ベンゾニトリルなどのチアゾール誘導体は、有意な抗菌作用を持つことが発見されています。 これらの化合物は、副作用が少ない可能性のある新しい抗菌薬の開発に使用できます 。その構造により、細菌細胞成分との相互作用が可能になり、重要なプロセスを阻害し、病原性細菌の排除につながります。
抗がん研究
チアゾール環は、多くの抗がん剤に見られる共通の特徴です。 研究により、チアゾール部分の修飾により、強力な抗腫瘍活性を持つ化合物が得られることが示されています 。そのため、4-(2-ブロモ-1,3-チアゾール-4-イル)ベンゾニトリルは、新しい抗がん剤の合成における前駆体またはリード化合物として役立ちます。
神経保護剤
チアゾール誘導体は、神経保護作用についても研究されています。 それらは神経伝達物質の合成に役割を果たすか、または神経組織を損傷から保護する酵素阻害剤として作用する可能性があります 。これは、神経変性疾患の治療法の研究において、それらを有益なものにします。
抗炎症および鎮痛
チアゾール誘導体の抗炎症および鎮痛作用により、それらは新しい鎮痛薬の開発候補となっています 。炎症性経路を調節する能力は、慢性炎症性疾患の治療に役立つ可能性があります。
抗ウイルスおよび抗レトロウイルス療法
チアゾールコアを持つ化合物は、抗ウイルスおよび抗レトロウイルス療法で有望な結果を示しています。 それらは、HIVなどのウイルスの複製を阻害することができ、ウイルス感染症の新しい治療法の探索において重要となります .
農業用化学品
チアゾール誘導体は、医療用途に限定されず、農業でも使用されています。 それらは、殺菌剤または殺虫剤として作用し、作物をさまざまな病気や害虫から保護することができます 。この用途は、食料安全保障と持続可能な農業慣行を確保するために不可欠です。
写真感光剤と産業用途
工業化学の分野では、チアゾール化合物は、その光吸収特性により、写真感光剤として使用されます 。それらは、ゴムの加硫にも関与し、このプロセスで促進剤として役立ちます。
診断薬の開発
最後に、4-(2-ブロモ-1,3-チアゾール-4-イル)ベンゾニトリルなどのチアゾール誘導体のユニークな化学的特性は、診断薬の開発に利用できます。 これらの化合物は、研究および医療診断における生物学的プロセスまたは疾患状態を可視化するために、画像化剤で標識することができます .
作用機序
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Similar thiazole compounds have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
Similar thiazole compounds have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Safety and Hazards
将来の方向性
Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests a promising future for the development of new compounds related to “4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile”.
生化学分析
Biochemical Properties
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate the activity of enzymes and proteins, potentially leading to the activation or inhibition of biochemical pathways . For instance, molecules containing thiazole rings have been shown to activate or block receptors in biological systems, thereby influencing cellular responses .
Cellular Effects
The effects of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole-containing molecules can reset physiological systems by activating or stopping biochemical pathways and enzymes . This can lead to changes in cell signaling, alterations in gene expression, and modifications in metabolic processes, ultimately affecting cell function and behavior .
Molecular Mechanism
At the molecular level, 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The thiazole ring can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, G2 cell cycle arrest, and ultimately, cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s stability can affect its efficacy and potency in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which are essential for evaluating its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and cellular functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile .
Metabolic Pathways
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The thiazole ring can undergo metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments . Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-(2-bromo-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOGBHILLUSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{(tert-butoxycarbonyl)[2-(methylamino)-2-oxoethyl]amino}acetate](/img/structure/B1475101.png)
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
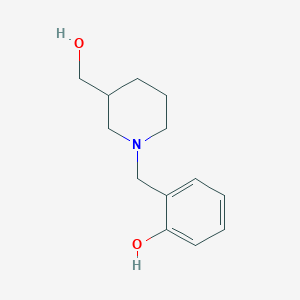
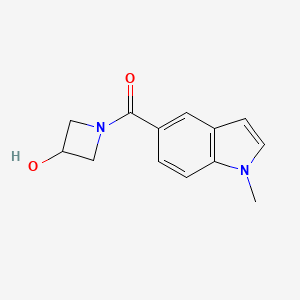
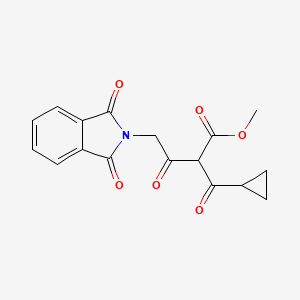
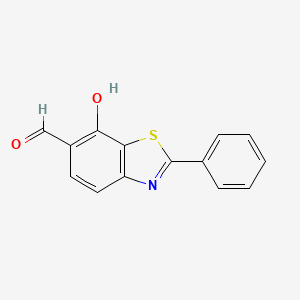
![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)


![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)
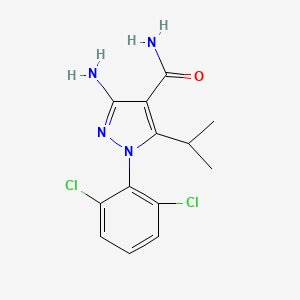
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475121.png)
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475122.png)
